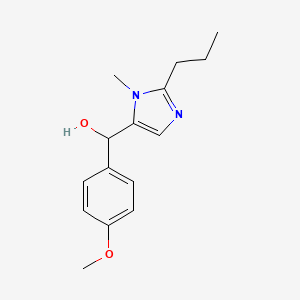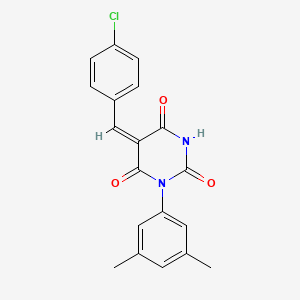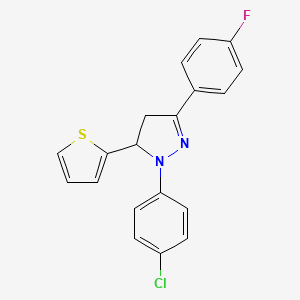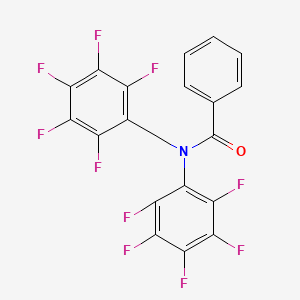
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, also known as MIM-1, is a synthetic compound that has gained interest in the scientific community for its potential use in drug development. MIM-1 is a selective inhibitor of the protein-protein interaction between MDM2 and p53, which is involved in the regulation of cell division and apoptosis.
Mécanisme D'action
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the formation of the MDM2-p53 complex, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have demonstrated that (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol induces apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have shown that (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol inhibits tumor growth in mouse models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is its selectivity for the MDM2-p53 interaction, which reduces the potential for off-target effects. However, (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity. In addition, the high cost of synthesis may limit its use in large-scale experiments.
Orientations Futures
Future research on (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol could focus on optimizing its pharmacokinetics and toxicity profile, as well as exploring its potential use in combination with other cancer therapies. In addition, the development of more efficient synthesis methods could make (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol more accessible for research and drug development. Finally, the identification of biomarkers that predict response to (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol could improve patient selection for clinical trials.
Méthodes De Synthèse
The synthesis of (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol involves a series of chemical reactions that start with the reaction of 4-methoxybenzaldehyde with 1-methyl-2-propyl-1H-imidazole-5-carbaldehyde to form the intermediate product, (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been studied extensively for its potential use in cancer therapy. The protein-protein interaction between MDM2 and p53 is disrupted in many types of cancer, leading to the inactivation of p53 and the promotion of tumor growth. (4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to selectively inhibit this interaction, leading to the reactivation of p53 and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-5-14-16-10-13(17(14)2)15(18)11-6-8-12(19-3)9-7-11/h6-10,15,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUCZJDESUEWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![3-ethyl-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213792.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B5213796.png)

![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)


![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
![1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5213847.png)

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)